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Compound Name: o
phenylpropanoic acid

cat. No.: B1197121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Mosher's acid (a-methoxy-a-trifluoromethylphenylacetic acid or MTPA), a vital chiral
derivatizing agent in stereochemical analysis. The information presented herein is intended to
serve as a valuable resource for researchers, scientists, and professionals in the field of drug
development and organic chemistry.

Introduction to Mosher's Acid

Mosher's acid is a chiral carboxylic acid widely employed for determining the enantiomeric
excess and absolute configuration of chiral alcohols and amines.[1] Its utility lies in its ability to
form diastereomeric esters or amides with the analyte, which can then be distinguished using
Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The distinct chemical shifts observed
for the protons of the diastereomers allow for the elucidation of the stereochemistry of the
original molecule.[2]

Spectroscopic Data of Mosher's Acid

The following tables summarize the key spectroscopic data for racemic Mosher's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Racemic Mosher's Acid
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
9.8 Broad Singlet 1H OH
7.57-7.61 Multiplet 2H CarylH
7.42-7.46 Multiplet 3H CarylH
3.57 Singlet 3H OCHs

Solvent: CDCls,
Instrument: 400 MHz
NMR Spectrometer.[4]

Table 2: 13C NMR Spectroscopic Data for Racemic Mosher's Acid

Chemical Shift ()

Coupling Constant

Multiplicity Assignment
ppm (JC-F)
170.90 Singlet COOH
131.08 Singlet Caryl
130.01 Singlet CarylH
128.68 Singlet CarylH
127.39 Singlet CarylH
125.94 Quartet 292 Hz CFs
84.38 Quartet 28 Hz C-CFs
55.56 Singlet CHs

Solvent: CDCls,
Instrument: 100.6
MHz NMR

Spectrometer.[4]

Infrared (IR) Spectroscopy
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Table 3: Infrared (IR) Spectroscopic Data for Racemic Mosher's Acid

Wavenumber (cm~?) Description

3700-2700 O-H stretch (broad)

3069 Caryl-H stretch (medium)
2955 Calkyl-H stretch (medium)
2852 (medium)

2642 (weak)

1733 C=0 stretch (very strong)

Technique: Attenuated Total Reflectance (ATR).
[4]

Mass Spectrometry (MS)

While a detailed experimental mass spectrum for Mosher's acid is not readily available in the
cited literature, the fundamental properties can be reported. The primary application of MS in
the context of Mosher's acid is the analysis of its derivatives.

Table 4: Mass Spectrometry Data for Mosher's Acid

Parameter Value
Molecular Formula C10H9F30s3
Molecular Weight 234.17 g/mol
Exact Mass 234.050385

Expected fragmentation in electron ionization (El) mass spectrometry would involve the loss of
characteristic fragments for a carboxylic acid, such as the loss of the hydroxyl group (M-17)
and the carboxyl group (M-45).[5]

Experimental Protocols
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The data presented in this guide were obtained using standard spectroscopic techniques. The
following provides a general overview of the methodologies.

NMR Spectroscopy

1H and 3C NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.[4] The
sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCIs), with
tetramethylsilane (TMS) used as an internal standard.[6]

IR Spectroscopy

Infrared spectra are commonly acquired using a Fourier Transform Infrared (FTIR)
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4] The solid or
liquid sample is placed in direct contact with the ATR crystal, and the spectrum is recorded over
the standard mid-IR range (typically 4000-400 cm™1).

Mass Spectrometry

High-resolution mass spectra (HRMS) for Mosher's acid derivatives are often obtained using
techniques such as Electrospray lonization (ESI) coupled with a Time-of-Flight (TOF) or
Quadrupole Time-of-Flight (QTOF) mass analyzer.[2] For the free acid, Electron lonization (El)
or Chemical lonization (CI) could also be employed.

Visualization of Experimental Workflow

The primary utility of Mosher's acid is in the determination of the absolute configuration of chiral
alcohols and amines. The following diagram illustrates the general workflow for this application.
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Workflow for Stereochemical Determination using Mosher's Acid

Starting Materials

(S)-Mosher's Acid Chloride
Derivatization Diastereomeric Esters

Unknown Chiral Alcohol Reaction with (R,S) and (S,S) Analysis
(R-OH or S-OH) (S)-Mosher's Acid Chloride

Diastereomeric Esters
H and/or *°F NMR Comparison of Chemical Shifts Determination of
Spectroscopy (A3 =3S-3R) Absolute Configuration
e A . Reaction with
(R)-Mosher's Acid Chloride (R)-Mosher's Acid Chloride }—b

(R.R) and (S,R)
Diastereomeric Esters

Click to download full resolution via product page

Caption: Workflow for determining the absolute configuration of a chiral alcohol using Mosher's
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1197121#spectroscopic-data-nmr-ir-ms-of-mosher-s-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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